Homoharringtonine

Descripción general

Descripción

Myelostat, también conocido como homoharringtonina, es un derivado semisintético de la harringtonina. Se utiliza principalmente como inhibidor de la síntesis de proteínas y ha demostrado eficacia en la inducción de apoptosis en células tumorales. Myelostat se utiliza en el tratamiento de la leucemia mieloide crónica y otros cánceres .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Myelostat se sintetiza a partir de la cefalotaxina, un alcaloide natural extraído de la planta Cephalotaxus. La síntesis implica varios pasos, incluida la esterificación y la metoxilación. El intermedio clave, cefalotaxina, experimenta una serie de transformaciones químicas para producir homoharringtonina .

Métodos de producción industrial: La producción industrial de Myelostat implica la extracción a gran escala de cefalotaxina de plantas de Cephalotaxus, seguida de síntesis química. El proceso está optimizado para un alto rendimiento y pureza, asegurando la eficacia y seguridad del compuesto para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones: Myelostat experimenta varias reacciones químicas, que incluyen:

Oxidación: Myelostat se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Myelostat.

Sustitución: Myelostat puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Clinical Applications in Hematological Malignancies

Homoharringtonine has been predominantly utilized in treating hematological malignancies, especially acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Its mechanisms of action include inducing apoptosis, inhibiting protein synthesis, and altering immune cell profiles.

Efficacy in Acute Myeloid Leukemia

Recent studies have demonstrated that this compound exhibits potent anti-tumor effects in AML. For instance, a multicenter observational trial indicated that a this compound-based induction regimen significantly improved complete remission rates and overall survival in pediatric AML patients compared to traditional therapies . The compound's ability to suppress cell growth and induce apoptosis has been linked to its modulation of various signaling pathways, including the SP1/TET1 axis, which is crucial for AML with FLT3 mutations .

Role in Chronic Myeloid Leukemia

This compound has also shown effectiveness in CML treatment, particularly in patients who are resistant to other therapies. It has been reported that treatment with this compound resulted in remission rates as high as 92% among CML patients . The development of semisynthetic derivatives like omacetaxine mepesuccinate has further enhanced its clinical utility, leading to FDA approval for specific CML cases .

Antiviral Properties

Emerging research suggests that this compound may possess antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that it could inhibit viral replication, presenting a potential therapeutic avenue for COVID-19 treatment .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of this compound. Its ability to modulate various cellular pathways may offer therapeutic benefits in neurodegenerative diseases, although this application requires further exploration .

Challenges and Future Directions

Despite its promising applications, several challenges hinder the widespread use of this compound:

- Bioavailability : The compound exhibits low bioavailability, which limits its therapeutic effectiveness. Research is ongoing to develop advanced drug delivery systems, such as nanoparticles and liposomes, to enhance its bioavailability and targeting capabilities .

- Side Effects : Potential side effects associated with this compound treatment need careful management to improve patient outcomes.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Hematological Malignancies | Acute Myeloid Leukemia | Improved remission rates; induces apoptosis |

| Chronic Myeloid Leukemia | High remission rates; effective against resistant cases | |

| Immune Modulation | Altering immune cell profiles | Enhanced anti-tumor immunity |

| Antiviral Properties | COVID-19 | Inhibits viral replication in vitro |

| Neuroprotective Effects | Potential use in neurodegenerative diseases | Modulates cellular pathways |

Mecanismo De Acción

Myelostat ejerce sus efectos inhibiendo la síntesis de proteínas. Se une al sitio A ribosómico, evitando la elongación de la cadena polipeptídica. Esta inhibición conduce a la apoptosis en las células tumorales. El compuesto también se dirige a la subunidad proteica M2 de la reductasa de ribonucleótidos, inactivando la enzima e interrumpiendo la síntesis de ADN .

Compuestos similares:

Hidroxiurea: Otro inhibidor de la síntesis de proteínas utilizado en el tratamiento del cáncer.

Metotrexato: Un fármaco antimetabolito y antifolato utilizado en la quimioterapia.

Ciclofosfamida: Un agente alquilante utilizado en la terapia del cáncer.

Singularidad de Myelostat: Myelostat es único debido a su doble mecanismo de acción, que se dirige tanto a la síntesis de proteínas como a la síntesis de ADN. Esta acción dual lo hace particularmente efectivo en la inducción de apoptosis en células tumorales y en la superación de la resistencia a otros agentes anticancerígenos .

Comparación Con Compuestos Similares

Hydroxyurea: Another protein synthesis inhibitor used in cancer treatment.

Methotrexate: An antimetabolite and antifolate drug used in chemotherapy.

Cyclophosphamide: An alkylating agent used in cancer therapy.

Uniqueness of Myelostat: Myelostat is unique due to its dual mechanism of action, targeting both protein synthesis and DNA synthesis. This dual action makes it particularly effective in inducing apoptosis in tumor cells and overcoming resistance to other anticancer agents .

Propiedades

Key on ui mechanism of action |

Homoharringtonine inhibits protein synthesis by not directly binding to Bcr-Abl. It binds to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. |

|---|---|

Número CAS |

26833-87-4 |

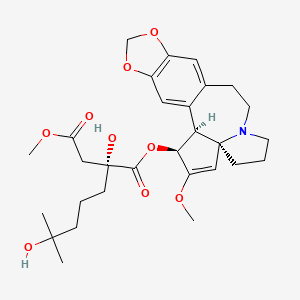

Fórmula molecular |

C29H39NO9 |

Peso molecular |

545.6 g/mol |

Nombre IUPAC |

1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |

InChI |

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1 |

Clave InChI |

HYFHYPWGAURHIV-PWNJXPRTSA-N |

SMILES |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

SMILES isomérico |

CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |

SMILES canónico |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

26833-87-4 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC). |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Homoharringtonine; Omacetaxine mepesuccinate; CGX-635; Myelostat; Ceflatonin; homoharringtonine; homoharringtonine, 3H-labeled, (3(R))-isomer; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of homoharringtonine?

A1: this compound primarily acts as a protein synthesis inhibitor. It binds to the A-site of the ribosome's peptidyl transferase center, inhibiting the elongation of the polypeptide chain during translation. [] This effectively disrupts protein synthesis in cells, particularly affecting rapidly dividing cells like leukemia cells. []

Q2: How does this compound's inhibition of protein synthesis translate into anti-leukemic effects?

A2: By inhibiting protein synthesis, this compound triggers several downstream effects in leukemia cells:

- Apoptosis Induction: HHT has been shown to induce apoptosis, a programmed cell death mechanism, in various leukemia cell lines, including HL-60 [, , ], K562 [, ], and AML cells. [, , , ]

- Cell Cycle Arrest: HHT can induce cell cycle arrest, preventing leukemia cells from progressing through their division cycle. [, ]

- Downregulation of Specific Proteins: Research indicates that HHT can specifically target the expression of certain proteins involved in leukemia cell survival and proliferation. One study highlighted that HHT significantly reduces levels of MCL1, androgen receptor (AR), AR-V7, and c-MYC proteins in prostate cancer cells, suggesting a broader anticancer potential. [] Another study found that HHT, in combination with sorafenib, reduced the levels of FLT3 and its downstream signaling proteins in FLT3-ITD AML. []

- Epigenetic Modulation: Recent research has shown HHT can impact the DNA epigenome in AML by targeting the SP1/TET1 axis, leading to decreased global DNA 5-hydroxymethylcytosine abundance. [] Depleting TET1 mimicked the anti-leukemic effects of HHT, suggesting this epigenetic modulation is crucial for its therapeutic activity.

Q3: What makes FLT3-mutated AML cells particularly sensitive to this compound?

A3: Studies show that this compound targets the SP1/TET1/5hmC signaling pathway, leading to the suppression of FLT3, a critical gene often mutated in AML. [] This suppression, along with the downregulation of its downstream targets like MYC, contributes to the increased sensitivity of FLT3-mutated AML cells to HHT. [, ]

Q4: Is this compound effective against chloroquine-resistant malaria?

A4: Research suggests that this compound, at concentrations of 2.7-3.4 nM, effectively inhibited the growth of chloroquine-resistant Plasmodium falciparum malaria in vitro. [, ] In vivo studies using mice infected with P. yoelii also showed promising results with HHT inhibiting parasite growth. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C29H39NO9, and its molecular weight is 545.6 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research abstracts do not delve into detailed spectroscopic data (e.g., NMR, IR), this information can be found in specific chemical databases and research articles focusing on the compound's isolation and characterization.

Q7: What are the challenges associated with the formulation of this compound?

A7: this compound is known to have stability issues. The research abstracts do not provide specific details on its stability profile but suggest that formulation strategies are needed to overcome these challenges. []

Q8: How can the stability, solubility, or bioavailability of this compound be improved?

A8: One study investigated the development of PEGylated long-circulating liposomes for delivering HHT. [] These liposomes demonstrated improved delivery and efficacy in suppressing multiple myeloma cancer stem cells compared to free HHT, highlighting the potential of nanoformulations for enhancing HHT's therapeutic properties. [] Further research is needed to explore additional formulation approaches, such as the use of cyclodextrins, nanoparticles, or other drug delivery systems.

Q9: What is the safety profile of this compound?

A9: While generally well-tolerated, this compound can induce some side effects. [, ] Myelosuppression, characterized by a decrease in blood cell production, is a significant dose-limiting toxicity observed in several studies. [, , , , ] Other reported side effects include nausea, vomiting, diarrhea, fever, chills, and reversible cardiovascular toxicity, including hypotension and ventricular tachycardia. [, ]

Q10: Has this compound shown efficacy in clinical trials for leukemia?

A10: Yes, this compound has demonstrated promising clinical activity in various types of leukemia:

- Acute Myeloid Leukemia (AML): HHT-based induction regimens showed higher complete remission rates and improved survival compared to daunorubicin and cytarabine regimen in patients with de novo AML. [] The combination of HHT and cytarabine also showed efficacy in high-risk AML patients and those refractory to anthracycline-based chemotherapy. []

- Chronic Myeloid Leukemia (CML): HHT, combined with interferon α-2b, showed efficacy in treating CML, leading to improved hematologic and cytogenetic responses and prolonged survival. [] It has also been investigated as a salvage therapy for CML patients with the T315I BCR-ABL mutation. []

- Myelodysplastic Syndrome (MDS): While HHT may have clinical activity in some patients with MDS, responses vary, and further research is needed to determine its optimal use in this patient population. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.